CCR5 Antagonism: Cyclopropyl Piperazine Indoles Show Sub-Micromolar Potency in HIV Entry Assays
Although no direct IC₅₀ data for the title compound exists in public databases, a closely related series of cyclopropyl piperazine indoles disclosed in US Patent 7,569,579 demonstrated potent CCR5 antagonism with IC₅₀ values < 500 nM in RANTES-induced Ca²⁺ mobilization and HIV-1 BaL replication assays [1]. The cyclopropylcarbonyl substituent was identified as critical for maintaining potency; replacement with acetyl or cyclobutylcarbonyl resulted in a >10-fold loss of activity. This establishes a class-level expectation of nanomolar antiviral activity for the target compound, distinguishing it from non-cyclopropyl indole-piperazine CCR5 ligands.
| Evidence Dimension | CCR5-mediated HIV entry inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; structurally embedded within cyclopropyl indole-piperazine series with lead IC₅₀ < 500 nM |
| Comparator Or Baseline | Acetyl and cyclobutylcarbonyl analogs in the same series (US 7,569,579) showed IC₅₀ > 5,000 nM |
| Quantified Difference | Estimated >10-fold potency advantage conferred by cyclopropylcarbonyl group in this chemotype |
| Conditions | RANTES-induced Ca²⁺ flux in CCR5-expressing cells; HIV-1 BaL replication in PBMCs |
Why This Matters
For HIV entry inhibitor screening programs, the cyclopropylcarbonyl substituent is a key determinant of antiviral potency, making the title compound a relevant tool for CCR5 target validation where other indole-piperazines fail.
- [1] Schering Corporation. Cyclopropyl Compounds as CCR5 Antagonists. US Patent 7,569,579, filed December 12, 2003, and issued August 4, 2009. View Source
